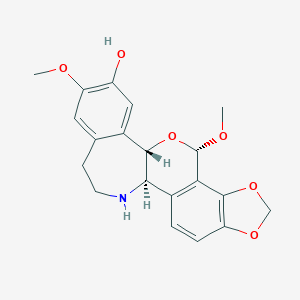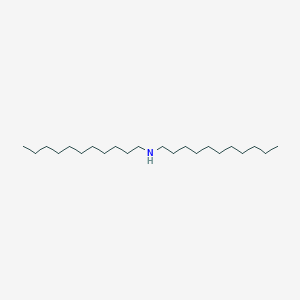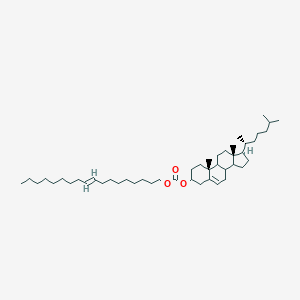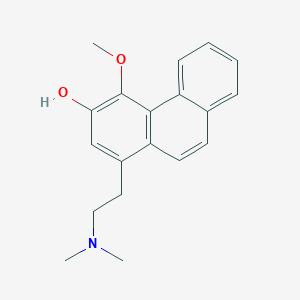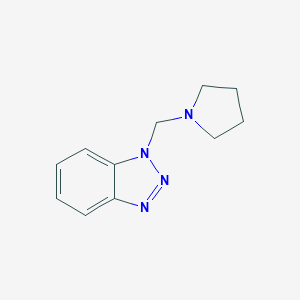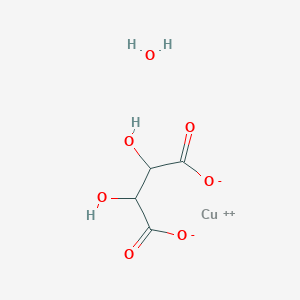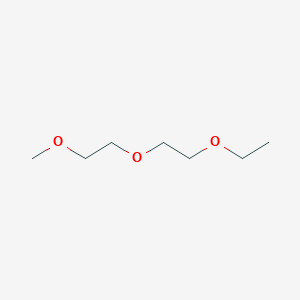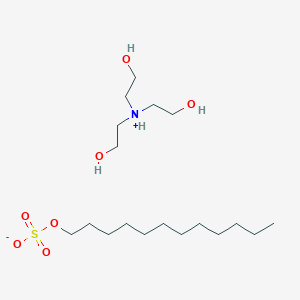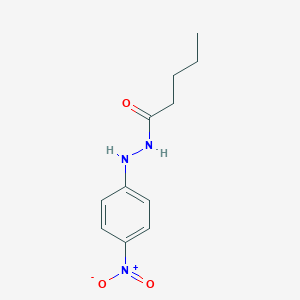
Valeric acid, 2-(p-nitrophenyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeric acid, 2-(p-nitrophenyl)hydrazide is a chemical compound that has been widely used in scientific research. It is commonly known as Val-4-nitrophenylhydrazide or VNPH and is a derivative of valeric acid. VNPH is a colorless to yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 246.23 g/mol.
Wirkmechanismus
VNPH is a substrate for aminopeptidases, which are enzymes that catalyze the hydrolysis of amino acids from the N-terminus of peptides and proteins. The reaction between VNPH and aminopeptidases results in the formation of p-nitroaniline, which can be measured spectrophotometrically.
Biochemische Und Physiologische Effekte
VNPH has no known biochemical or physiological effects on humans or animals. However, it has been shown to inhibit the growth of some bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
VNPH is a useful substrate for the determination of aminopeptidase activity in various organisms. It is easy to use, and the reaction can be measured spectrophotometrically. However, VNPH has some limitations, such as its limited solubility in aqueous solutions and its sensitivity to light.
Zukünftige Richtungen
There are several future directions for the use of VNPH in scientific research. One direction is the development of new methods for the determination of aminopeptidase activity using VNPH. Another direction is the use of VNPH in the diagnosis of other diseases, such as cancer. Additionally, VNPH could be used in the development of new drugs that target aminopeptidases. Finally, the synthesis of new derivatives of VNPH could lead to the development of more effective substrates for aminopeptidase activity determination.
Synthesemethoden
The synthesis of VNPH involves the reaction of valeric acid with p-nitrophenylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of VNPH, which can be purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
VNPH has been widely used in scientific research as a substrate for the determination of aminopeptidase activity. It is commonly used in the determination of aminopeptidase activity in bacteria, fungi, and plants. VNPH is a useful tool for the diagnosis of various diseases such as tuberculosis, which is caused by Mycobacterium tuberculosis. VNPH is also used in the detection of aminopeptidase activity in cancer cells.
Eigenschaften
CAS-Nummer |
17667-37-7 |
|---|---|
Produktname |
Valeric acid, 2-(p-nitrophenyl)hydrazide |
Molekularformel |
C11H15N3O3 |
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
N'-(4-nitrophenyl)pentanehydrazide |
InChI |
InChI=1S/C11H15N3O3/c1-2-3-4-11(15)13-12-9-5-7-10(8-6-9)14(16)17/h5-8,12H,2-4H2,1H3,(H,13,15) |
InChI-Schlüssel |
YNBAEPKMVZRBQQ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCCCC(=O)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
17667-37-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



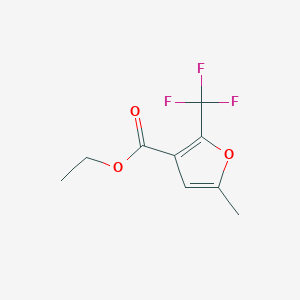
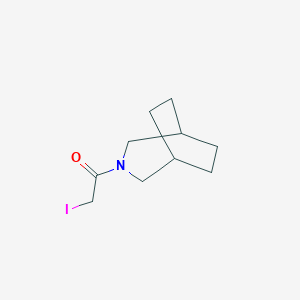
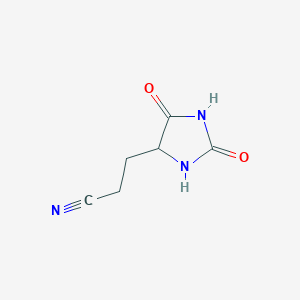
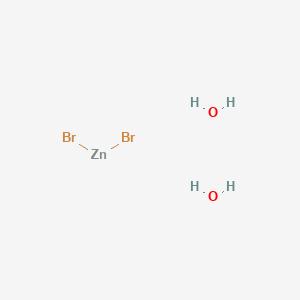
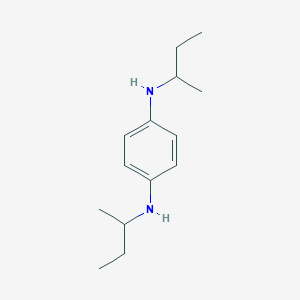
![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)
